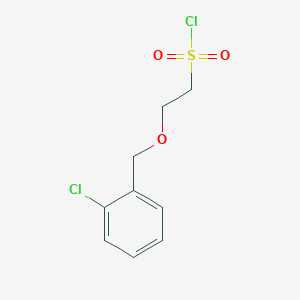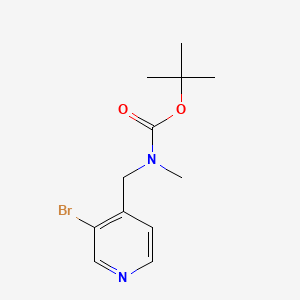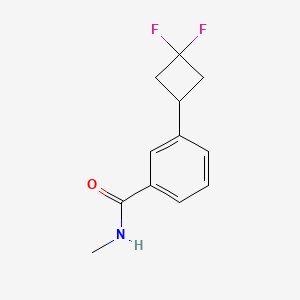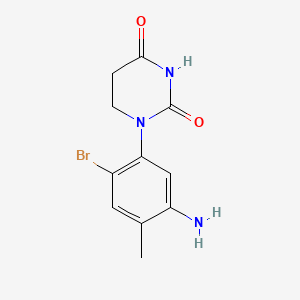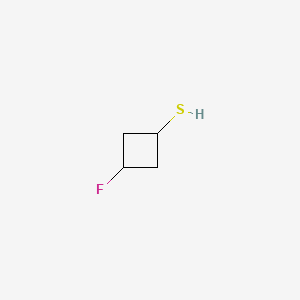
3-Fluorocyclobutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorocyclobutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a cyclobutane ring with a fluorine atom and a thiol group (-SH) attached to it. Thiols are known for their distinctive and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluorocyclobutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-fluorocyclobutyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the thiol product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 3-fluorocyclobutyl bromide to form an intermediate isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method helps to minimize the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Iodine (I_2) or bromine (Br_2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents like DMSO.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Fluorocyclobutane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluorocyclobutane-1-thiol involves its ability to form disulfide bonds through oxidation. In biological systems, thiols can react with other thiol-containing molecules to form disulfide bridges, which are crucial for protein folding and stability . The thiol group can also act as a nucleophile, participating in various substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclobutane-1-thiol: Contains a chlorine atom instead of fluorine, which affects its reactivity and chemical properties.
Cyclobutane-1,1-dithiol: Contains two thiol groups, leading to different reactivity and applications.
Uniqueness
3-Fluorocyclobutane-1-thiol is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in certain chemical reactions. The fluorine atom also influences the compound’s electronic properties, making it a valuable building block in organic synthesis .
Propriétés
Formule moléculaire |
C4H7FS |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
3-fluorocyclobutane-1-thiol |
InChI |
InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Clé InChI |
UZNCXEZARHZUCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



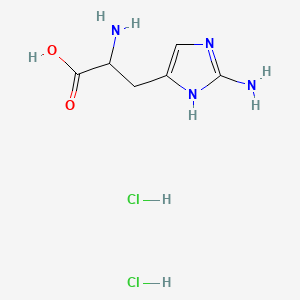
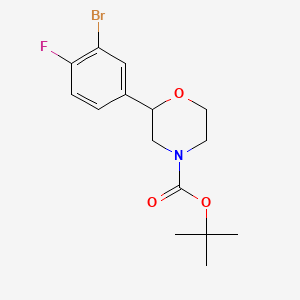

![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
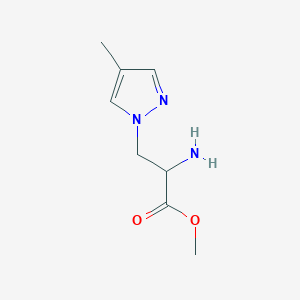
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
